molecular formula C10H15NO2S B13273479 3-methanesulfonyl-N-(propan-2-yl)aniline

3-methanesulfonyl-N-(propan-2-yl)aniline

Cat. No.: B13273479
M. Wt: 213.30 g/mol
InChI Key: BSZDEBSXINOHOC-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.30 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to an aniline ring, with an isopropyl group substituting the nitrogen atom. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(propan-2-yl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of N-isopropylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methanesulfonyl-N-(propan-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methanesulfonyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

3-methylsulfonyl-N-propan-2-ylaniline

InChI

InChI=1S/C10H15NO2S/c1-8(2)11-9-5-4-6-10(7-9)14(3,12)13/h4-8,11H,1-3H3

InChI Key

BSZDEBSXINOHOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=CC=C1)S(=O)(=O)C

Origin of Product

United States

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